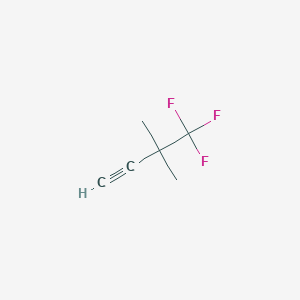
C#CC(C)(C)C(F)(F)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C#CC(C)(C)C(F)(F)F, also known as trifluoromethyl propargyl ether, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and material science.
Applications De Recherche Scientifique
Chemical Understanding and Graphing Skills in a Computerized Chemistry Environment
This study investigates the chemical understanding and graphing skills of high school honors students using bidirectional visual and textual representations in a computerized chemistry learning environment. It emphasizes the educational value of combining visual and textual methods for enhancing chemistry understanding and skills (Dori & Sasson, 2008).
A Research C# Compiler
This paper discusses a new C# compiler designed to provide infrastructure for language design research. The compiler supports various phases such as code analysis, XML emission, and debugging, making it a useful tool for language design experiments and tool development (Hanson & Proebsting, 2004).
Applications of Compressive Sensing in Electromagnetic Imaging
Compressive sensing (CS) is applied to electromagnetic imaging, addressing unique theoretical features of these problems. This research indicates the importance of CS-based strategies in electromagnetic imaging, highlighting its flexibility and effectiveness (Oliveri et al., 2017).
Peer Instruction in Large Classes
This study compares two interaction methods, peer instruction and class-wide discussion, in large classes using classroom communication systems. It shows how these methods improve conceptual reasoning in science education (Nicol & Boyle, 2003).
Visual Simulation in Thinning of Chinese Fir Plantation
This research uses the C# programming language and GDI+ technique for real-time visual simulation in the thinning of Chinese fir plantations. It provides a visual decision-making platform for forest structure management (Yongliang et al., 2012).
Numerical Methods and Tools in C#
This book covers the application of C# in solving complex scientific and engineering problems. It includes various mathematical routines and focuses on numerical methods, demonstrating the ease and efficiency of C# in handling scientific computations (Passos, 2009).
Relativistic Open-Shell Coupled-Cluster Method
This paper presents the formalism for a relativistic open-shell CCSD(T) method, implemented in the RELCCSD program for calculations with spin-orbit coupling. It illustrates the method's application in ab initio calculations of fine structure splittings (Visscher et al., 1996).
Structured Compressive Sensing: Theory to Applications
Propriétés
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3/c1-4-5(2,3)6(7,8)9/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKBZLINUWGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2101747-66-2 |
Source


|
| Record name | 4,4,4-trifluoro-3,3-dimethylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)

![3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one](/img/structure/B2827999.png)
![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)